1-(4-chlorophenyl)-7,7-dimethyl-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
This compound belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities . The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules. Physically, indole derivatives are crystalline and colorless, with specific odors. Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
Chemical Reactions Analysis
Types of Reactions:: Indole derivatives can undergo various reactions, including:
- Electrophilic substitution: Due to the excess π-electron delocalization, electrophilic substitutions readily occur on the indole ring.
- Oxidation and reduction: These transformations modify the functional groups attached to the indole nucleus.
- Substitution reactions: Indole derivatives can participate in nucleophilic substitution reactions.
- Cyclization: Formation of the hexahydroquinoline ring system involves intramolecular cyclization.
- Electrophilic substitution: Nitric acid, sulfuric acid, and Lewis acids.
- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides, acyl chlorides.
- Cyclization: Acidic conditions, such as Lewis acids or protic acids.
Major Products:: The major product of the synthetic process is the target compound itself, with the hexahydroquinoline ring system and the morpholinyl substituent.
Scientific Research Applications
Indole derivatives find applications across various fields:
Chemistry: They serve as versatile building blocks for the synthesis of other complex molecules.
Biology: Some indole derivatives exhibit antiviral, anti-inflammatory, and antioxidant properties.
Medicine: Researchers explore their potential as drug candidates for various diseases.
Industry: Indole-based compounds are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While specific analogs of this compound are not mentioned, we can compare it with other indole derivatives. Its uniqueness lies in the combination of the chlorophenyl group, the morpholinyl substituent, and the hexahydroquinoline ring system. Similar compounds may include those with variations in substituents or ring structures.
Properties
Molecular Formula |
C25H30ClN3O4 |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7,7-dimethyl-N-(3-morpholin-4-ylpropyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H30ClN3O4/c1-25(2)15-21-19(22(30)16-25)14-20(24(32)29(21)18-6-4-17(26)5-7-18)23(31)27-8-3-9-28-10-12-33-13-11-28/h4-7,14H,3,8-13,15-16H2,1-2H3,(H,27,31) |
InChI Key |
UOCJVIJZMYGWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCCCN4CCOCC4)C(=O)C1)C |
Origin of Product |
United States |
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